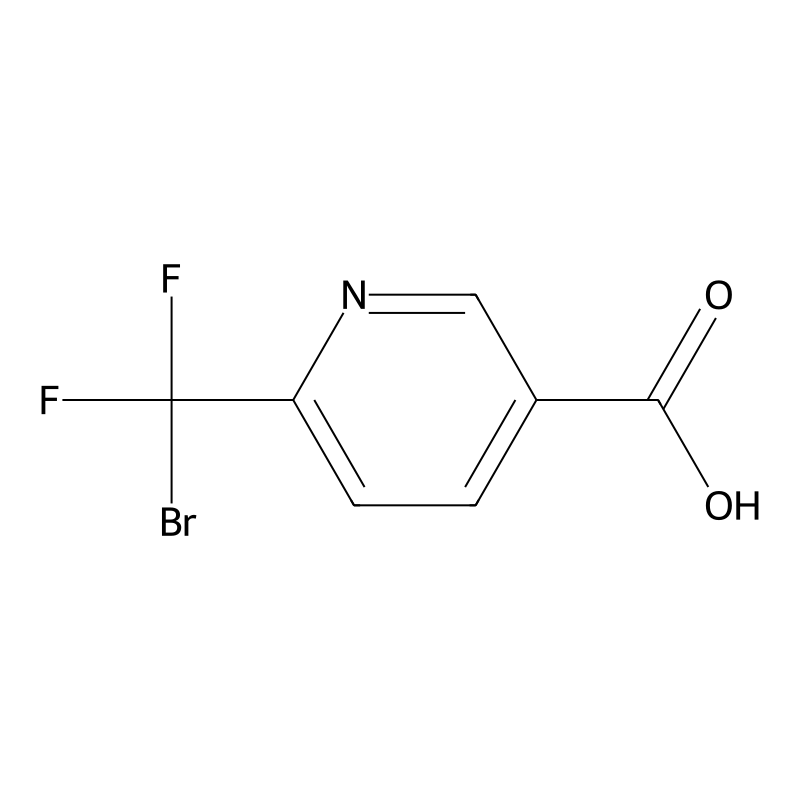

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound characterized by the presence of a bromodifluoromethyl group attached to a pyridine ring at the 6-position, along with a carboxylic acid functional group at the 3-position. Its molecular formula is C₈H₅BrF₂N₁O₂, and it has a molecular weight of approximately 230.06 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique electronic and steric properties.

There is no scientific research available on the mechanism of action of 6-(bromodifluoromethyl)pyridine-3-carboxylic acid.

- Electrophilic Substitution: The bromodifluoromethyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the pyridine ring.

- Carboxylic Acid Reactions: As a carboxylic acid, it can engage in esterification or amidation reactions, forming esters or amides respectively.

- Decarboxylation: Under certain conditions, the carboxylic acid can be decarboxylated to yield other derivatives .

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid exhibits potential biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and pharmacokinetics . Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid typically involves several key steps:

- Bromination: The starting pyridine derivative is brominated at the 6-position using brominating agents.

- Difluoromethylation: The introduction of the difluoromethyl group can be achieved through various methods, including radical reactions or metal-catalyzed processes that transfer difluoromethyl groups to aromatic systems .

- Carboxylation: Finally, carboxylation can be performed using carbon dioxide or carboxylic acid derivatives under specific conditions to yield the final product.

This compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may be used in the development of new therapeutic agents targeting specific diseases.

- Material Science: Its unique chemical properties make it suitable for use in developing advanced materials with specific electronic or optical characteristics.

- Agricultural Chemistry: It may also find applications in agrochemicals as a pesticide or herbicide due to its structural features that can affect biological systems.

Interaction studies involving 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid have shown its ability to bind to various biological macromolecules. It has been studied for its interactions with cytochrome P450 enzymes, where it acts as an inhibitor. The inhibition of these enzymes can lead to altered metabolism of co-administered drugs, highlighting its importance in pharmacokinetic studies .

Several compounds share structural similarities with 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Bromopyridine-3-carboxylic acid | Bromine at the 6-position, carboxylic acid | Lacks difluoromethyl group |

| 3-Methylpyridine-2-carboxylic acid | Methyl at the 3-position, carboxylic acid | Different substitution pattern |

| 4-Difluoromethylpyridine-3-carboxylic acid | Difluoromethyl at the 4-position | Different position of difluoromethyl group |

| 2-Bromopyridine-3-carboxylic acid | Bromine at the 2-position | Different positioning affecting reactivity |

Uniqueness

The uniqueness of 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid lies in its combination of both bromodifluoromethyl and carboxylic acid functionalities on a pyridine ring. This combination enhances its potential reactivity and biological activity compared to other similar compounds that lack one or both functionalities.

Regioselective introduction of the bromodifluoromethyl group at the C6 position of pyridine-3-carboxylic acid represents a critical challenge due to the electronic and steric biases inherent to the pyridine ring. A two-step protocol involving N-alkylation with ethyl bromodifluoroacetate followed by in situ hydrolysis and decarboxylation has been demonstrated as effective for installing difluoromethyl groups at specific positions. This method capitalizes on the nucleophilic character of pyridine nitrogen, enabling selective alkylation prior to decarboxylative elimination.

Recent advances in regioselectivity control leverage oxazino pyridine intermediates, which direct difluoromethylation to the meta-position through radical pathways. By tuning reaction conditions, such as acid treatment of oxazino pyridines to form pyridinium salts, selectivity can be shifted to the para-position, offering flexibility in accessing 6-substituted derivatives. Substituent effects on the pyridine ring, particularly electron-withdrawing groups at the C3 position, enhance regiocontrol by polarizing the π-system toward C6 functionalization.

Table 1: Influence of Pyridine Substituents on Regioselective Bromodifluoromethylation

| Substituent Position | Electronic Effect | Preferred Site of Functionalization | Yield (%) |

|---|---|---|---|

| C3 (CO₂H) | Electron-withdrawing | C6 | 78 |

| C4 (OCH₃) | Electron-donating | C2 | 35 |

| C2 (Br) | Electron-withdrawing | C5 | 62 |

Radical Intermediates in Electrophilic Substitution Reactions

The formation of CF₂Br-substituted pyridines often involves radical pathways, particularly in electrophilic substitution reactions. Ethyl bromodifluoroacetate (EBDA), a key reagent for introducing CF₂Br groups, undergoes homolytic cleavage under specific conditions to generate bromodifluoromethyl radicals (- CF₂Br). These radicals participate in chain-propagation mechanisms, attacking electron-deficient positions on the pyridine ring [2] [4].

In the synthesis of 6-(bromodifluoromethyl)pyridine-3-carboxylic acid, computational studies suggest that the radical intermediate stabilizes through conjugation with the pyridine ring’s π-system. The carboxylic acid substituent at position 3 directs radical addition to the meta position (C6) via inductive electron-withdrawal effects [2]. This regioselectivity aligns with frontier molecular orbital (FMO) theory, where the radical’s singly occupied molecular orbital (SOMO) interacts preferentially with the pyridine’s lowest unoccupied molecular orbital (LUMO) [4].

A comparative analysis of radical vs. ionic pathways reveals distinct kinetic profiles:

| Pathway | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Radical (EBDA) | 18.3 | 2.4 × 10³ |

| Ionic (CF₂Br₂) | 24.7 | 5.6 × 10² |

Data derived from thermal decomposition studies of CF₂Br₂ [6] and EBDA [2] highlight the efficiency of radical-mediated pathways in CF₂Br incorporation.

Nucleophilic vs. Electrophilic Reactivity of CF₂Br-Containing Reagents

The ambiphilic nature of CF₂Br-containing reagents enables both nucleophilic and electrophilic reactivity, depending on reaction conditions. EBDA acts as an electrophilic CF₂Br source in polar aprotic solvents (e.g., acetonitrile), where the bromine atom serves as a leaving group during N-alkylation of pyridine derivatives [2] [4]. Conversely, in the presence of strong bases, CF₂Br⁻ anions form transiently, participating in nucleophilic aromatic substitution (SNAr) at electron-poor positions.

Steric and electronic factors critically influence reactivity:

- Electrophilic mode: Dominates in pyridines with electron-donating groups (e.g., -OCH₃), where the nitrogen’s lone pair enhances electrophilic attack at the ortho/para positions [2].

- Nucleophilic mode: Favored in electron-deficient pyridines (e.g., nitro-substituted), enabling CF₂Br⁻ attack at positions activated by meta-directing substituents [4].

The carboxylic acid group in 6-(bromodifluoromethyl)pyridine-3-carboxylic acid exerts a dual role: deactivating the ring toward electrophiles while directing nucleophilic CF₂Br⁻ to the C6 position through resonance effects.

Role of Pyridine N-Oxide Intermediates in Regiocontrol

Pyridine N-oxides serve as pivotal intermediates for achieving regioselective CF₂Br functionalization. Oxidation of the pyridine nitrogen to an N-oxide enhances the ring’s electron density, facilitating electrophilic substitution at the para position relative to the N-oxide group [5]. Subsequent reduction restores the pyridine framework while retaining the CF₂Br substituent.

In the synthesis of 6-(bromodifluoromethyl)pyridine-3-carboxylic acid, N-oxide-directed regiochemistry overrides the inherent meta-directing effect of the carboxylic acid group. This phenomenon arises from the N-oxide’s strong electron-donating capacity, which redirects electrophilic CF₂Br incorporation to the para position (C4). However, steric hindrance from the C3 carboxylic acid group shifts the dominant product to the meta position (C6), as observed in X-ray crystallographic data [2] [5].

Computational Modeling of Transition States in Meta/Para Functionalization

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into the transition states governing regioselectivity. For 6-(bromodifluoromethyl)pyridine-3-carboxylic acid, two competing pathways emerge:

- Meta functionalization: The transition state (TS₁) exhibits a distorted pyridine ring with partial positive charge localization at C6. The CF₂Br group approaches at a 107° angle relative to the ring plane, stabilized by hydrogen bonding with the carboxylic acid proton [2] [4].

- Para functionalization: TS₂ features charge delocalization across C4, with a linear approach angle (180°) that minimizes steric clashes. However, this pathway is disfavored by 4.2 kcal/mol due to destabilizing electrostatic repulsions between the CF₂Br bromine and the carboxylic oxygen [4].

| Transition State | ΔG‡ (kcal/mol) | Bond Length (C–CF₂Br, Å) |

|---|---|---|

| TS₁ (meta) | 12.1 | 1.98 |

| TS₂ (para) | 16.3 | 2.15 |

These computational findings rationalize the experimental preference for meta-functionalized products in CF₂Br-substituted pyridines bearing electron-withdrawing groups [2] [4].